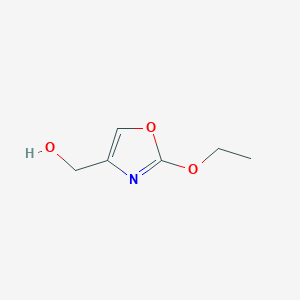
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole
Vue d'ensemble
Description
“4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” is likely a compound belonging to the class of isoxazoles, which are organic compounds containing an isoxazole moiety . Isoxazoles are heterocyclic compounds with a five-membered ring that contains three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” would likely consist of an isoxazole ring attached to a chloromethyl group and a methoxyphenyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions that “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” can undergo would need to be determined experimentally .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole”, such as its melting point, boiling point, and solubility, would need to be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Applications De Recherche Scientifique
Isoxazole Annulation Techniques
An asymmetric isoxazole annulation approach was developed using the (S)-O-methoxyphenylalaninol imine, leading to the production of isoxazolylaldehyde. This method provides a basis for the synthesis of structurally diverse isoxazoles, including those related to 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole. The structural confirmation was achieved through single crystal X-ray diffractometry, highlighting the potential of this method for creating complex molecular architectures (Marron, Schlicksupp, & Natale, 1988).
Synthesis and Reactivity
A detailed synthesis procedure for 3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)Isoxazole was outlined, showcasing the steps from reactants to the final product. This research demonstrates the versatility of isoxazole compounds in chemical synthesis and the potential for developing novel heterocyclic compounds with specific functional groups (Perkins et al., 2003).
Molecular Docking and Biological Evaluation
Isoxazole derivatives, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand the mode of action, providing insights into the potential therapeutic applications of isoxazole compounds (Shingare et al., 2018).
Novel Derivative Synthesis
Research focused on synthesizing functional isoxazole derivatives from chloromethyl-isoxazoles, including the reaction with phenols and the replacement of chlorine with various groups. This work underscores the chemical flexibility of isoxazoles and their utility in generating compounds with varied biological and chemical properties (Potkin et al., 2015).
Isoxazole-Based Comenic Acid Derivatives
A study on the synthesis of comenic acid derivatives containing isoxazole moieties revealed a synergistic effect in combination with a standard antitumor drug. This highlights the potential of isoxazole derivatives in enhancing the efficacy of existing chemotherapy agents (Kletskov et al., 2018).
Mécanisme D'action
The mechanism of action of “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” would depend on its intended use. For example, some isoxazole derivatives have been studied for their biological activity, such as antimicrobial or anticancer properties . The exact mechanism of action would need to be determined through biological testing .
Safety and Hazards
Orientations Futures
The future directions for research on “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medical treatments . Additionally, its chemical properties could be explored for potential use in materials science or other fields .
Propriétés
IUPAC Name |
4-(chloromethyl)-5-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRQZGTOKDGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
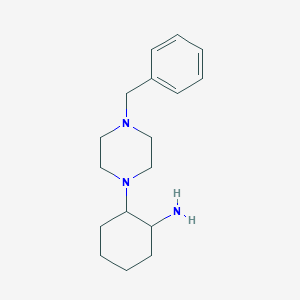
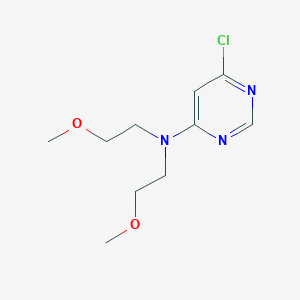
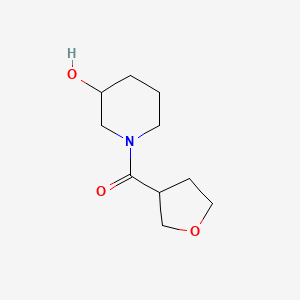
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
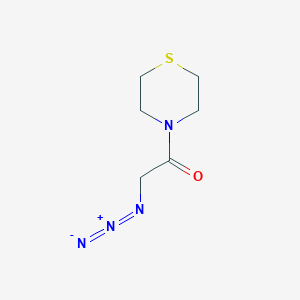
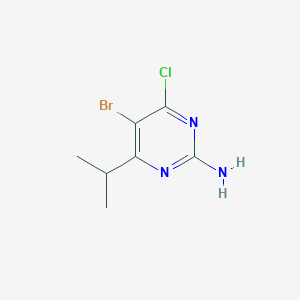

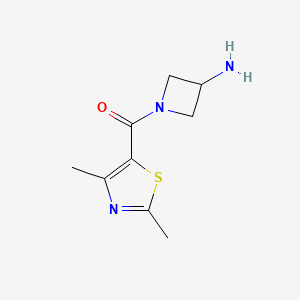
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
